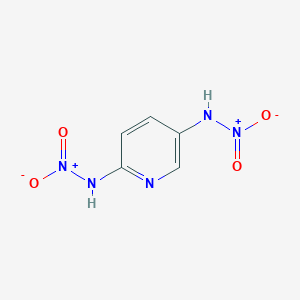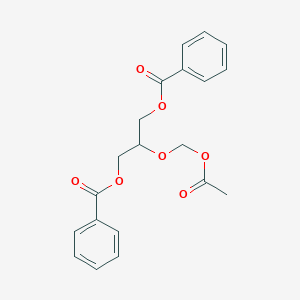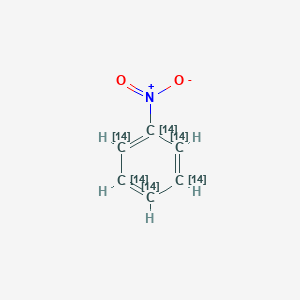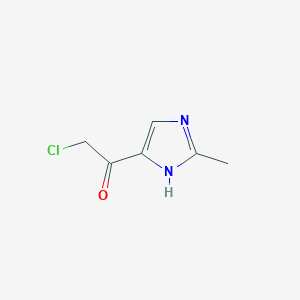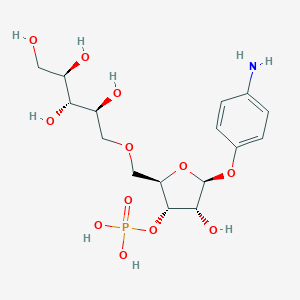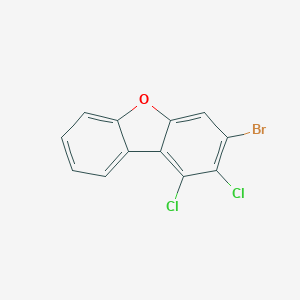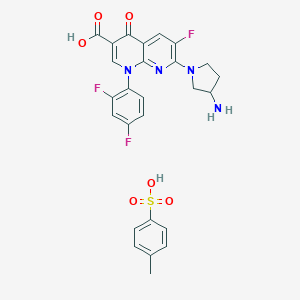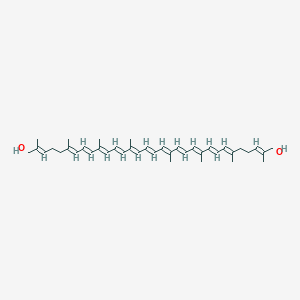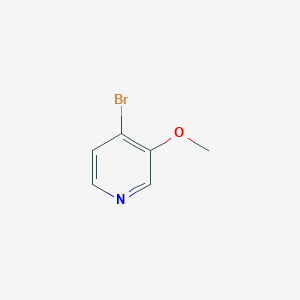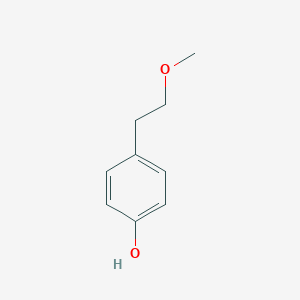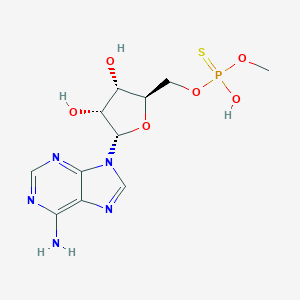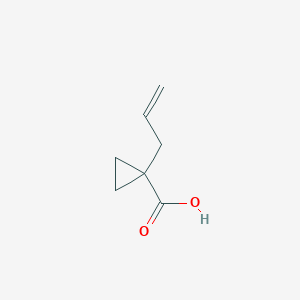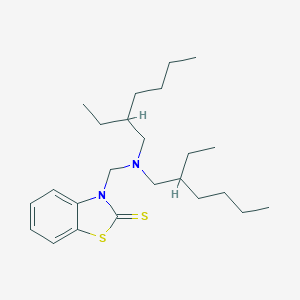
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-, also known as BET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, such as material science, environmental engineering, and biomedical research. BET is a sulfur-containing compound that belongs to the family of benzothiazoles, which are widely used in the synthesis of organic compounds.
作用機序
The mechanism of action of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- is not fully understood, but it is believed to involve the interaction with cellular targets, such as enzymes and receptors. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to inhibit the activity of certain enzymes, such as topoisomerase and histone acetyltransferase, which are involved in DNA replication and gene expression, respectively. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has also been shown to bind to certain receptors, such as the androgen receptor and the estrogen receptor, which are involved in hormone signaling.
生化学的および生理学的効果
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been reported to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In bacterial cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been reported to inhibit the growth and biofilm formation of certain strains of bacteria, such as Staphylococcus aureus. In inflammatory cells, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the immune response.
実験室実験の利点と制限
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various analytical techniques, such as NMR and mass spectrometry. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- is also commercially available, which makes it easy to obtain for research purposes. However, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has some limitations, such as its low solubility in water, which can affect its bioavailability and toxicity. 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- also has a short half-life in vivo, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research on 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)-. One direction is to investigate the structure-activity relationship of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- and its analogs, which can help to identify more potent and selective compounds for specific applications. Another direction is to explore the pharmacokinetics and pharmacodynamics of 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- in vivo, which can provide insights into its therapeutic potential and safety profile. Additionally, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- can be used as a starting material for the synthesis of novel compounds with diverse biological activities.
科学的研究の応用
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been investigated for its potential applications in various fields of research. In material science, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been used as a building block for the synthesis of functionalized polymers and dendrimers. In environmental engineering, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been explored as a chelating agent for heavy metal removal from contaminated water. In biomedical research, 2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- has been studied for its anticancer, antimicrobial, and anti-inflammatory activities.
特性
CAS番号 |
105254-85-1 |
|---|---|
製品名 |
2(3H)-Benzothiazolethione, 3-((bis(2-ethylhexyl)amino)methyl)- |
分子式 |
C24H40N2S2 |
分子量 |
420.7 g/mol |
IUPAC名 |
3-[[bis(2-ethylhexyl)amino]methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C24H40N2S2/c1-5-9-13-20(7-3)17-25(18-21(8-4)14-10-6-2)19-26-22-15-11-12-16-23(22)28-24(26)27/h11-12,15-16,20-21H,5-10,13-14,17-19H2,1-4H3 |
InChIキー |
RDGUHQJBFKFPRI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC=C2SC1=S |
正規SMILES |
CCCCC(CC)CN(CC(CC)CCCC)CN1C2=CC=CC=C2SC1=S |
ピクトグラム |
Corrosive; Irritant; Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
